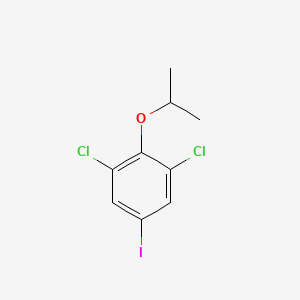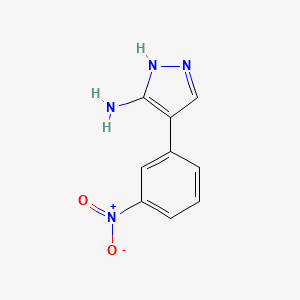
Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate typically involves the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at low temperatures (0–5 °C) and monitored using thin layer chromatography (TLC) with a solvent mixture of n-hexane and ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties.
Material Science: The compound is used in the development of high-energy materials and fluorescent dyes.
Industrial Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and target.
Comparación Con Compuestos Similares
(4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: A related compound with similar structural features.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Combines 1,2,5- and 1,2,4-oxadiazole rings.
Uniqueness: Methyl 4-((4-Methyl-1,2,5-oxadiazol-3-yl) methoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C12H12N2O4 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
methyl 4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate |
InChI |
InChI=1S/C12H12N2O4/c1-8-11(14-18-13-8)7-17-10-5-3-9(4-6-10)12(15)16-2/h3-6H,7H2,1-2H3 |
Clave InChI |
KRCZCBQBGXVOMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NON=C1COC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)

![1-(5-Chloro-6-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B13904697.png)
amine hydrochloride](/img/structure/B13904712.png)
![3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid](/img/structure/B13904713.png)




![(3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13904750.png)

![tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B13904758.png)

